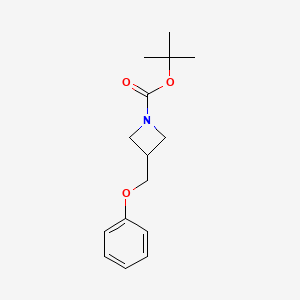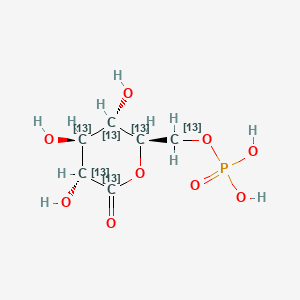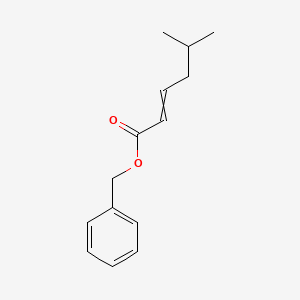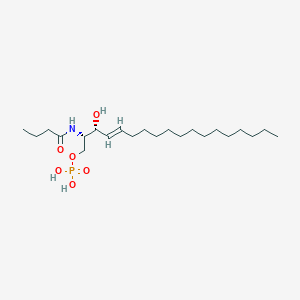
C4 Ceramide-1-phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C4 Ceramide-1-phosphate is a bioactive sphingolipid that plays a crucial role in various cellular processes. It is a derivative of ceramide, which is phosphorylated to form ceramide-1-phosphate. This compound is involved in cell signaling pathways that regulate inflammation, cell proliferation, and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
C4 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor and requires the presence of calcium ions for activation . The reaction conditions include maintaining a specific pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic reactions using ceramide kinase. The process is optimized for high yield and purity, often involving the use of bioreactors to control the reaction environment. The product is then purified using chromatographic techniques to remove any impurities .
化学反应分析
Types of Reactions
C4 Ceramide-1-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of reactive oxygen species.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced ceramide derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of different ceramide derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions include various ceramide derivatives, such as sphingosine-1-phosphate and other phosphorylated sphingolipids. These products have distinct biological activities and are often studied for their roles in cellular processes .
科学研究应用
C4 Ceramide-1-phosphate has numerous scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and its role in cell signaling pathways.
Biology: It is involved in the regulation of cell proliferation, apoptosis, and inflammation, making it a valuable tool for studying these processes.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions where cell signaling pathways are disrupted.
Industry: It is used in the development of skincare products due to its role in maintaining skin barrier function and hydration
作用机制
C4 Ceramide-1-phosphate exerts its effects through various molecular targets and pathways. It activates specific receptors on the cell surface, leading to the activation of downstream signaling pathways. These pathways regulate processes such as cell proliferation, apoptosis, and inflammation. The compound also interacts with intracellular proteins to modulate their activity and influence cellular responses .
相似化合物的比较
Similar Compounds
Ceramide: The precursor to ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.
Sphingosine-1-phosphate: Another phosphorylated sphingolipid with roles in cell survival and migration.
Phytosphingosine-1-phosphate: A plant-derived sphingolipid with similar functions to ceramide-1-phosphate.
Uniqueness
C4 Ceramide-1-phosphate is unique due to its specific role in regulating inflammation and cell proliferation. Unlike other sphingolipids, it has distinct molecular targets and pathways, making it a valuable compound for studying these processes and developing therapeutic applications .
属性
分子式 |
C22H44NO6P |
|---|---|
分子量 |
449.6 g/mol |
IUPAC 名称 |
[(E,2S,3R)-2-(butanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C22H44NO6P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)20(19-29-30(26,27)28)23-22(25)17-4-2/h16,18,20-21,24H,3-15,17,19H2,1-2H3,(H,23,25)(H2,26,27,28)/b18-16+/t20-,21+/m0/s1 |
InChI 键 |
BVVVVEVXBZVIFX-CQLAPORSSA-N |
手性 SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCC)O |
规范 SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



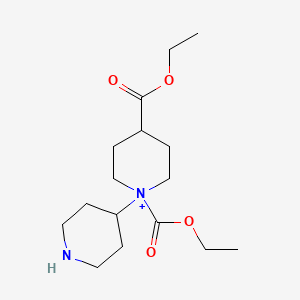
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

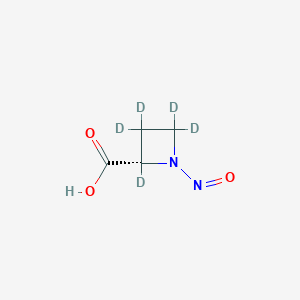
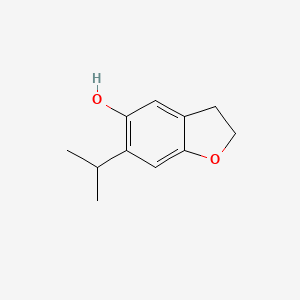
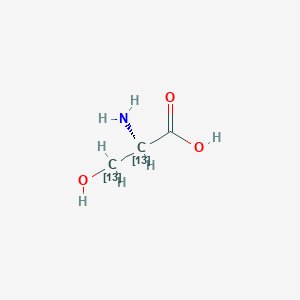
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
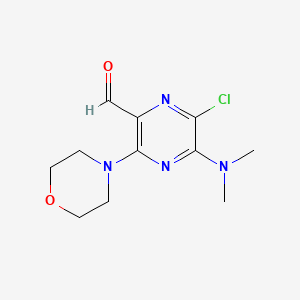

![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-2,2,3,4,4-pentadeuterio-12-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13863095.png)
